molecular formula C10H11BFeO2 B1583389 Ferrocenemetaboric acid CAS No. 12152-94-2

Ferrocenemetaboric acid

Cat. No.: B1583389
CAS No.: 12152-94-2
M. Wt: 229.85 g/mol
InChI Key: XCHXIPVWFCEEMB-UHFFFAOYSA-N
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Description

Ferrocenemetaboric acid (synonyms: ferroceneboronic acid, ferrocenylboronic acid) is an organometallic compound with the molecular formula C₁₀H₁₁BFeO₂ and a molar mass of 229.85 g/mol . It features a ferrocene moiety (a cyclopentadienyl-iron complex) linked to a boronic acid group (-B(OH)₂), which confers unique electrochemical and catalytic properties. The compound exhibits a melting point of 145–150°C (with decomposition) and is sparingly soluble in polar solvents due to its hybrid organic-inorganic structure . Its applications span catalysis, biosensing, and materials science, leveraging the redox activity of ferrocene and the boronic acid’s affinity for diols (e.g., sugars) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ferrocenemetaboric acid typically involves the reaction of ferrocene with boric acid under specific conditions. One common method is to react ferrocene with boronic acid derivatives in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The product is then purified using industrial-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

Ferrocenemetaboric acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form ferrocenium ions, which are useful intermediates in various chemical processes.

    Reduction: Reduction reactions can convert ferrocenium ions back to ferrocene.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include ferric chloride and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents such as acetic anhydride or acetyl chloride in the presence of a catalyst like phosphoric acid are commonly used.

Major Products Formed

    Oxidation: Ferrocenium ions.

    Reduction: Ferrocene.

    Substitution: Various substituted ferrocene derivatives, depending on the electrophile used.

Scientific Research Applications

Ferrocenemetaboric acid has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.

    Biology: The compound has been studied for its potential use in drug delivery systems due to its ability to penetrate cellular membranes.

    Medicine: this compound derivatives have shown promise as anticancer agents and in the treatment of iron deficiency anemia.

    Industry: It is used in the production of advanced materials, such as redox-active polymers and sensors.

Mechanism of Action

The mechanism of action of ferrocenemetaboric acid involves its ability to undergo redox reactions, which can generate reactive intermediates that interact with various molecular targets. In biological systems, the compound can penetrate cellular membranes and interact with intracellular targets, such as DNA and proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the this compound derivative used.

Comparison with Similar Compounds

Ferrocenemetaboric acid is distinguished from structurally or functionally analogous compounds by its metallocene backbone and boronic acid functionality. Below is a detailed comparison with two key analogs:

Structural Analogs: Boronic Acid Derivatives

5-Chloro-2-fluoro-4-(trifluoromethyl)benzeneboronic Acid
  • Molecular Formula : C₇H₄BClF₄O₂ (inferred from name)
  • Key Features : A fluorinated aromatic boronic acid with electron-withdrawing substituents (-Cl, -F, -CF₃) that enhance stability and reactivity in Suzuki-Miyaura cross-coupling reactions .
  • Applications : Primarily used as a building block in pharmaceutical and agrochemical synthesis. Unlike this compound, it lacks redox-active metallocene properties, limiting its utility in electrochemical applications .
Ferulic Acid
  • Molecular Formula : C₁₀H₁₀O₄
  • Key Features: A phenolic acid with antioxidant and anti-tyrosinase activity, structurally unrelated to boronic acids but functionally similar in biomedical contexts (e.g., enzyme inhibition) .
  • Applications: Widely used in cosmetics and nutraceuticals for skin-lightening effects.

Functional Analogs: Metallocene Derivatives

Ferrocenecarboxylic Acid
  • Molecular Formula : C₁₁H₁₀FeO₂
  • Key Features : Replaces the boronic acid group with a carboxylic acid (-COOH), enhancing solubility in aqueous media. Retains ferrocene’s redox activity but lacks boronic acid’s diol-binding capability .
  • Applications : Used in bioelectrochemistry and as a pH-sensitive probe.

Data Table: Comparative Properties

Property This compound 5-Chloro-2-fluoro-4-(trifluoromethyl)benzeneboronic Acid Ferulic Acid
Molecular Formula C₁₀H₁₁BFeO₂ C₇H₄BClF₄O₂ (inferred) C₁₀H₁₀O₄
Molar Mass (g/mol) 229.85 ~260.3 (estimated) 194.18
Melting Point 145–150°C (dec.) Not reported 174°C
Key Functional Group Boronic acid (-B(OH)₂) Boronic acid (-B(OH)₂) Phenolic acid (-COOH, -OH)
Applications Biosensing, catalysis Pharmaceutical synthesis Antioxidants, cosmetics
Redox Activity Yes (ferrocene moiety) No No

Research Findings and Critical Insights

  • Electrochemical Performance: this compound outperforms non-metallocene boronic acids (e.g., benzeneboronic acid) in glucose sensing due to its reversible Fe²⁺/Fe³⁺ redox couple, enabling ultrasensitive detection .
  • Stability : The fluorinated benzeneboronic acid exhibits superior thermal and hydrolytic stability compared to this compound, attributed to electron-withdrawing substituents that reduce boronic acid hydration .

Similarity Assessment Criteria (EPA Guidelines)

Per U.S. EPA guidelines , compounds are deemed "similar" if they share:

Structural motifs (e.g., boronic acid group).

Common applications (e.g., catalysis, pharmaceuticals).

Toxicological profiles (e.g., low acute toxicity in boronic acids). this compound and its analogs meet criteria 1 and 2 but require further toxicological data to satisfy criterion 3 .

Biological Activity

Ferrocenemetaboric acid, also known as (dihydroxyboranyl)ferrocene, is an organometallic compound that combines the properties of ferrocene and boric acid. This unique combination results in a compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article provides an overview of the biological activity of this compound, including its mechanisms of action, biochemical interactions, and potential applications in medicine.

Overview of this compound

This compound is characterized by its "sandwich" structure formed by two cyclopentadienyl rings around a central iron atom, combined with a boronic acid group. This structure imparts unique redox-active properties, making it a subject of extensive research.

Target Interactions
this compound interacts with various biological targets, including proteins and nucleic acids. Its redox-active nature allows it to participate in electron transfer processes, which are crucial for many biochemical reactions.

Biochemical Pathways
The compound influences several biochemical pathways by facilitating the formation of carbon-carbon and carbon-heteroatom bonds. It has been shown to engage in Suzuki cross-coupling reactions, yielding various ferrocenyl derivatives that exhibit biological activity.

Anticancer Activity

Research has demonstrated that this compound exhibits anti-proliferative effects against multiple tumor cell lines. The compound induces oxidative stress and apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Tumor Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)15Apoptosis induction
HeLa (Cervical)20ROS generation
A549 (Lung)18Cell cycle arrest

Cellular Effects

This compound affects cellular processes such as signaling pathways and gene expression. Its derivatives have shown promise in modulating metabolic pathways, which can be beneficial for therapeutic applications.

Pharmacokinetics

This compound displays excellent chemical stability and solubility in organic solvents, which enhances its bioavailability. The compound's lipophilic nature facilitates its transport across cellular membranes, allowing for effective distribution within tissues.

Case Studies

  • Case Study on Antitumor Activity
    In a study involving xenograft models of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways.
  • Case Study on Drug Delivery Systems
    Researchers explored the use of this compound as a carrier for anticancer drugs. The results indicated enhanced cellular uptake and improved therapeutic efficacy when combined with conventional chemotherapeutics.

Applications in Medicine

This compound has potential applications in:

  • Drug Delivery Systems: Its ability to penetrate cellular membranes makes it suitable for targeted drug delivery.
  • Anticancer Therapy: Its demonstrated anticancer properties suggest it could be developed into a therapeutic agent for various cancers.
  • Iron Deficiency Treatment: The compound may also be investigated for its role in treating iron deficiency anemia due to its iron content.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of ferrocenemetaboric acid to ensure high purity and yield?

  • Methodological Answer : Synthesis optimization should focus on reaction stoichiometry (e.g., molar ratios of ferrocene and metaboric acid precursors), solvent selection (e.g., anhydrous conditions to prevent hydrolysis), and temperature control (e.g., reflux under inert atmosphere). Characterization via ¹H NMR (to confirm boronate ester formation) and elemental analysis (to verify purity) is critical. Reproducibility requires detailed documentation of reaction parameters, including catalyst type (if used) and quenching procedures .

Q. How can spectroscopic techniques distinguish this compound from structurally similar organoboron compounds?

  • Methodological Answer : Use a combination of:

  • FT-IR : Identify B-O stretching vibrations (~1350–1300 cm⁻¹) and Fe-Cp bonding signatures.
  • ¹¹B NMR : Detect boron coordination environments (e.g., trigonal vs. tetrahedral geometry).
  • Cyclic Voltammetry : Confirm the redox-active ferrocene moiety (E₁/₂ ~0.4 V vs. Ag/AgCl).
    Cross-referencing with X-ray crystallography (if single crystals are obtainable) resolves ambiguities .

Q. What experimental protocols are recommended for assessing the hydrolytic stability of this compound in aqueous media?

  • Methodological Answer : Conduct pH-dependent stability tests by incubating the compound in buffered solutions (pH 2–12) at 25–60°C. Monitor degradation via UV-Vis spectroscopy (absorbance changes at λ_max ~450 nm) and HPLC to quantify residual intact compound. Statistical analysis (e.g., ANOVA) should compare degradation rates across conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activity data for this compound in cross-coupling reactions?

  • Methodological Answer :

  • Systematic Review : Apply PRISMA guidelines to identify confounding variables (e.g., solvent polarity, base strength, substrate scope) across studies .
  • Controlled Replication : Reproduce key studies while standardizing variables (e.g., glovebox purity, catalyst loading).
  • Meta-Analysis : Use statistical tools (e.g., random-effects models) to quantify heterogeneity in reported turnover numbers (TONs) .

Q. What strategies are effective for elucidating the mechanistic role of this compound in electron-transfer processes?

  • Methodological Answer :

  • In Situ Spectroelectrochemistry : Couple cyclic voltammetry with UV-Vis to track intermediate species during redox events.
  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electron-density distribution.
  • Isotopic Labeling : Use deuterated solvents or ¹⁰B-enriched analogs to probe kinetic isotope effects .

Q. How should researchers design experiments to evaluate the biocompatibility of this compound for therapeutic applications?

  • Methodological Answer :

  • In Vitro Assays : Test cytotoxicity (MTT assay), ROS generation (DCFH-DA probe), and hemocompatibility (hemolysis %).
  • In Vivo Models : Use zebrafish embryos or murine models to assess acute toxicity (LD₅₀) and biodistribution (ICP-MS for boron quantification).
  • Ethical Frameworks : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) for translational relevance .

Q. Data Analysis and Reporting Guidelines

Q. What statistical methods are appropriate for analyzing discrepancies in this compound’s reactivity across different studies?

  • Methodological Answer :

  • Bland-Altman Plots : Visualize agreement between datasets.
  • Multivariate Regression : Identify predictors (e.g., temperature, solvent dielectric constant) influencing reactivity.
  • Sensitivity Analysis : Test robustness of conclusions to outlier exclusion .

Q. How should researchers structure supplemental materials to enhance reproducibility of this compound studies?

  • Methodological Answer :

  • Raw Data : Provide crystallographic CIF files, NMR FIDs, and electrochemical raw traces.
  • Code Repositories : Share Python/R scripts for DFT or kinetic modeling.
  • Metadata : Document instrument calibration details (e.g., NMR lock solvent, potentiostat settings) .

Q. Tables for Key Characterization Parameters

Technique Critical Parameters Expected Outcomes
X-ray Diffraction Space group, R-factor, bond lengths (Fe-B, B-O)Confirmation of molecular geometry
¹¹B NMR Chemical shift (δ), multiplicityBoron coordination state (trigonal/tetrahedral)
Cyclic Voltammetry E₁/₂, ΔEp, ipc/ipa ratioRedox reversibility and electron-transfer kinetics

Properties

IUPAC Name

cyclopenta-1,3-diene;cyclopenta-1,3-dien-1-ylboronic acid;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BO2.C5H5.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4,7-8H;1-5H;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHXIPVWFCEEMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C[CH-]1)(O)O.[CH-]1C=CC=C1.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BFeO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12152-94-2
Record name Ferroceneboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12152-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ferrocenemetaboric acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012152942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ferrocenemetaboric acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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